molecular formula C7H5ClN4O2 B598807 3-Amino-7-chloro-5-nitro-1H-indazole CAS No. 1197193-46-6

3-Amino-7-chloro-5-nitro-1H-indazole

Cat. No. B598807
CAS RN: 1197193-46-6
M. Wt: 212.593
InChI Key: NTJSXPXNGMVYCV-UHFFFAOYSA-N
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Description

3-Amino-7-chloro-5-nitro-1H-indazole is a chemical compound with the molecular formula C7H5ClN4O2 and a molecular weight of 212.59 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8°C .


Synthesis Analysis

The synthesis of 1H-indazoles, including 3-Amino-7-chloro-5-nitro-1H-indazole, has been a topic of research in recent years . Various strategies have been employed, including transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 3-Amino-7-chloro-5-nitro-1H-indazole is characterized by the presence of a 1H-indazole core, which is a type of heterocyclic compound. This core is substituted at the 3rd position by an amino group, at the 7th position by a chloro group, and at the 5th position by a nitro group .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Amino-7-chloro-5-nitro-1H-indazole are not detailed in the available data, indazoles in general are known to participate in a variety of chemical reactions. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .


Physical And Chemical Properties Analysis

3-Amino-7-chloro-5-nitro-1H-indazole is a solid substance with a molecular weight of 212.59 . It should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8°C .

Scientific Research Applications

Antitumor Activity

Indazole derivatives, including 3-Amino-7-chloro-5-nitro-1H-indazole, have been studied for their potential antitumor activity . For instance, a series of indazole derivatives were synthesized and evaluated for their inhibitory activities against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) . Among these, compound 6o exhibited a promising inhibitory effect against the K562 cell line with the IC 50 (50% inhibition concentration) value of 5.15 µM .

Anti-Inflammatory Agents

Indazole compounds have been explored for their anti-inflammatory properties . Certain 2,3-disubstituted tetrahydro-2H-indazoles were synthesized and screened for their in vivo anti-inflammatory potential in different experimental models .

Antimicrobial Activity

Indazole has been found to possess antimicrobial properties . This makes 3-Amino-7-chloro-5-nitro-1H-indazole a potential candidate for the development of new antimicrobial agents.

Anti-HIV Agents

Indazole compounds have been studied for their potential use as anti-HIV agents . The unique structure of indazole allows it to interact with the HIV virus in a way that can inhibit its replication.

Hypoglycemic Agents

Indazole compounds have been explored for their hypoglycemic activities . This suggests that 3-Amino-7-chloro-5-nitro-1H-indazole could potentially be used in the treatment of diabetes.

Antiprotozoal Agents

Indazole compounds have shown antiprotozoal activities . This suggests that 3-Amino-7-chloro-5-nitro-1H-indazole could potentially be used in the treatment of diseases caused by protozoa.

Antihypertensive Agents

Indazole compounds have been studied for their potential use as antihypertensive agents . This suggests that 3-Amino-7-chloro-5-nitro-1H-indazole could potentially be used in the treatment of hypertension.

Enzyme Inhibition

3-Amino-5-substituted indazole derivatives have been tested for their enzyme inhibition and antiproliferative activities . This suggests that 3-Amino-7-chloro-5-nitro-1H-indazole could potentially be used in the development of new drugs that work by inhibiting specific enzymes.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

Indazole-containing compounds, including 3-Amino-7-chloro-5-nitro-1H-indazole, continue to be a focus of research due to their wide range of medicinal applications . Future research will likely continue to explore novel synthetic approaches and potential applications of these compounds.

properties

IUPAC Name

7-chloro-5-nitro-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4O2/c8-5-2-3(12(13)14)1-4-6(5)10-11-7(4)9/h1-2H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJSXPXNGMVYCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=NN2)N)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801294943
Record name 7-Chloro-5-nitro-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801294943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-7-chloro-5-nitro-1H-indazole

CAS RN

1197193-46-6
Record name 7-Chloro-5-nitro-1H-indazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197193-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-5-nitro-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801294943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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